molecular formula C23H28N2O4 B2362318 Phenyl 4-((3-(4-methoxyphenyl)propanamido)methyl)piperidine-1-carboxylate CAS No. 1235338-07-4

Phenyl 4-((3-(4-methoxyphenyl)propanamido)methyl)piperidine-1-carboxylate

Katalognummer: B2362318
CAS-Nummer: 1235338-07-4
Molekulargewicht: 396.487
InChI-Schlüssel: CRVMGEPRKVIJSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenyl 4-((3-(4-methoxyphenyl)propanamido)methyl)piperidine-1-carboxylate is a piperidine-based compound featuring a propanamido-methyl substituent at the 4-position of the piperidine ring and a phenyl ester group at the 1-position. The 4-methoxyphenyl moiety and ester/amide functional groups suggest applications in drug discovery, particularly in modulating solubility, bioavailability, and target binding.

Eigenschaften

IUPAC Name

phenyl 4-[[3-(4-methoxyphenyl)propanoylamino]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-28-20-10-7-18(8-11-20)9-12-22(26)24-17-19-13-15-25(16-14-19)23(27)29-21-5-3-2-4-6-21/h2-8,10-11,19H,9,12-17H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVMGEPRKVIJSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Knoevenagel Condensation and Hydrogenation

The propanamido side chain originates from 3-(4-methoxyphenyl)propanoic acid, synthesized via:

  • Condensation : 4-Methoxybenzaldehyde reacts with malonic acid in pyridine under reflux to yield 3-(4-methoxyphenyl)acrylic acid.
  • Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) saturates the α,β-unsaturated bond, producing 3-(4-methoxyphenyl)propanoic acid.

Reaction Conditions :

  • Catalyst : 10% Pd/C, 1 atm H₂, ethanol, 25°C, 12 h.
  • Yield : 85–90% after recrystallization.

Functionalization of the Piperidine Core

Synthesis of 4-(Cyanomethyl)piperidine-1-carboxylate

A tert-butyl-protected piperidine intermediate enables selective functionalization at the 4-position:

  • Mesylation : Piperidine-4-ol is protected as tert-butyl piperidine-1-carboxylate, followed by mesylation with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) to yield tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate.
  • Cyanide Substitution : The mesylate undergoes nucleophilic displacement with potassium cyanide (KCN) in dimethylformamide (DMF) at 80°C for 24 h, forming tert-butyl 4-cyanopiperidine-1-carboxylate.

Reaction Conditions :

  • Solvent : DMF, 80°C, 24 h.
  • Yield : 78%.

Reduction to 4-(Aminomethyl)piperidine

The nitrile group is reduced to a primary amine:

  • Catalytic Hydrogenation : Tert-butyl 4-cyanopiperidine-1-carboxylate is treated with H₂ (50 psi) and Raney nickel in methanol, yielding tert-butyl 4-(aminomethyl)piperidine-1-carboxylate.
  • Deprotection : Trifluoroacetic acid (TFA) in DCM removes the tert-butyl group, yielding 4-(aminomethyl)piperidine as a free amine.

Reaction Conditions :

  • Reduction : 50 psi H₂, Raney Ni, methanol, 6 h.
  • Yield : 92%.

Amide Coupling

T3P-Mediated Amide Formation

The aminomethyl piperidine is coupled with 3-(4-methoxyphenyl)propanoic acid using propylphosphonic anhydride (T3P):

  • Activation : 3-(4-Methoxyphenyl)propanoic acid (1.2 eq) and T3P (1.5 eq) are stirred in tetrahydrofuran (THF) at 0°C.
  • Coupling : 4-(Aminomethyl)piperidine (1.0 eq) is added, and the reaction proceeds at 25°C for 12 h.

Reaction Conditions :

  • Solvent : THF, 25°C, 12 h.
  • Yield : 88%.

Phenyl Carbamate Installation

Carbamate Formation with Phenyl Chloroformate

The free amine of the piperidine is converted to the phenyl carbamate:

  • Reaction : 4-((3-(4-Methoxyphenyl)propanamido)methyl)piperidine (1.0 eq) reacts with phenyl chloroformate (1.1 eq) in the presence of triethylamine (TEA) in DCM at 0°C.
  • Quenching : The mixture is washed with aqueous HCl (1M) and brine, followed by silica gel chromatography.

Reaction Conditions :

  • Base : TEA (2.0 eq), DCM, 0°C → 25°C, 4 h.
  • Yield : 82%.

Optimization and Scalability

Alternative Amide Coupling Methods

EDCl/HOBt System :

  • Ethylcarbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DCM yield comparable results (85%) but require longer reaction times (24 h).

Comparative Data :

Coupling Agent Solvent Time (h) Yield (%)
T3P THF 12 88
EDCl/HOBt DCM 24 85

Large-Scale Mesylation

Safety Considerations :

  • Methanesulfonyl chloride is moisture-sensitive; reactions require anhydrous conditions and inert atmosphere.
  • Pilot-scale batches (1 kg) achieve 95% yield using continuous flow reactors.

Characterization and Analytical Data

Spectral Validation

  • ¹H NMR (500 MHz, CDCl₃): δ 7.25 (d, J = 8.5 Hz, 2H, ArH), 6.85 (d, J = 8.5 Hz, 2H, ArH), 4.72 (s, 1H, NH), 3.80 (s, 3H, OCH₃), 3.45–3.55 (m, 4H, piperidine-H), 2.30–2.45 (m, 2H, CH₂CO), 1.60–1.80 (m, 4H, piperidine-H).
  • LC-MS : m/z 455.2 [M+H]⁺.

Purity Assessment

  • HPLC : >99% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).

Analyse Chemischer Reaktionen

Types of Reactions

Phenyl 4-((3-(4-methoxyphenyl)propanamido)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the methoxyphenyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or platinum.

Major Products

The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and various substituted derivatives. These products can be further utilized in different chemical and biological studies .

Wissenschaftliche Forschungsanwendungen

Phenyl 4-((3-(4-methoxyphenyl)propanamido)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is employed in the study of cellular processes and interactions due to its ability to interact with various biological targets.

    Medicine: It holds potential in drug development, particularly in designing new therapeutic agents for treating diseases.

    Industry: The compound is used in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of Phenyl 4-((3-(4-methoxyphenyl)propanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis:

N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (CAS 61086-18-8)

  • Structure : Differs by replacing the phenyl ester with a methoxymethyl group and retaining the phenylpropanamide chain.
  • Key Properties :
    • Formula: C₁₆H₂₄N₂O₂.
    • Use: Pharmaceutical intermediate, emphasizing its role in synthesizing bioactive molecules .

tert-Butyl 4-(3-(4-Methoxyphenyl)-3-oxopropyl)piperidine-1-carboxylate

  • Structure : Features a tert-butyl ester (instead of phenyl) and a 3-(4-methoxyphenyl)-3-oxopropyl chain.
  • Synthesis : Microwave-assisted reactions with AuCl₃ catalysts yield 85% product via optimized conditions .
  • Comparison : The tert-butyl group enhances steric protection during synthesis, whereas the phenyl ester in the target compound may increase electrophilicity, influencing reactivity in downstream modifications.

4-(Phenylamino)-1-(Phenylmethyl)-4-piperidinecarboxylic Acid Hydrochloride (CAS 61087-51-2)

  • Structure: Includes a phenylamino group and benzyl substituent, with a carboxylic acid instead of an ester.
  • Comparison : The carboxylic acid group increases hydrophilicity, contrasting with the lipophilic phenyl ester in the target compound. This difference could impact membrane permeability and pharmacokinetics.

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Formula Key Functional Groups Applications References
Phenyl 4-((3-(4-methoxyphenyl)propanamido)methyl)piperidine-1-carboxylate N/A Inferred C₂₃H₂₆N₂O₄ Phenyl ester, propanamido-methyl, methoxy Pharmaceutical research
N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide 61086-18-8 C₁₆H₂₄N₂O₂ Methoxymethyl, phenylpropanamide Pharmaceutical intermediate
tert-Butyl 4-(3-(4-methoxyphenyl)-3-oxopropyl)piperidine-1-carboxylate N/A C₂₀H₂₇NO₅ tert-Butyl ester, ketone, methoxy Synthetic intermediate
4-(Phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic acid hydrochloride 61087-51-2 C₁₉H₂₂N₂O₂·HCl Phenylamino, benzyl, carboxylic acid Pharmaceutical intermediate

Biologische Aktivität

Phenyl 4-((3-(4-methoxyphenyl)propanamido)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention in scientific research due to its potential biological activities. This compound features a piperidine ring, a methoxyphenyl group, and a propanamido linkage, making it a candidate for various biological and medicinal applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C20H26N2O3\text{C}_{20}\text{H}_{26}\text{N}_{2}\text{O}_{3}

Key Features

  • Piperidine Ring : Central to its structure, providing basic properties and potential receptor interactions.
  • Methoxyphenyl Group : Enhances lipophilicity and may influence binding affinity to biological targets.
  • Propanamido Linkage : Contributes to the compound's stability and interaction with enzymes or receptors.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Notably, it has been identified as an agonist for orexin type 2 receptors, which are implicated in various physiological processes such as sleep regulation, appetite control, and energy metabolism .

Antimicrobial Activity

Research has indicated that derivatives of piperidine compounds exhibit significant antibacterial and antifungal activities. For instance, studies have shown that modifications on the piperidine ring can enhance antimicrobial potency against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Piperidine Derivatives

Compound NameMIC (mg/mL)Target Organisms
3-(4-methoxyphenyl)acrylamide0.005S. aureus
4-bromo-substituted derivative0.010E. coli
Unmodified piperidine derivative0.025Pseudomonas aeruginosa

Case Studies

  • Study on Orexin Receptor Agonism :
    A study demonstrated that this compound activates orexin type 2 receptors, leading to increased energy expenditure in animal models. This suggests its potential use in treating obesity or metabolic disorders .
  • Antibacterial Efficacy :
    Another research project evaluated the antibacterial properties of this compound against various pathogens. Results indicated that certain structural modifications significantly enhanced its efficacy against resistant strains of bacteria, highlighting its therapeutic potential in infectious diseases .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise in several therapeutic areas:

  • Weight Management : As an orexin receptor agonist, it may aid in obesity management by modulating appetite and energy balance.
  • Infectious Diseases : Its antimicrobial properties could be harnessed for developing new antibiotics or antifungal agents.
  • Neurological Disorders : The compound's ability to interact with neurotransmitter systems suggests potential applications in treating conditions like narcolepsy or other sleep disorders.

Q & A

What are the optimized synthetic routes for Phenyl 4-((3-(4-methoxyphenyl)propanamido)methyl)piperidine-1-carboxylate, and how can reaction yields be improved?

Answer:
The synthesis typically involves three key steps:

Piperidine Core Formation : Cyclization of precursors (e.g., 4-aminopiperidine derivatives) using reductive amination or ring-closing strategies.

Amide Bond Formation : Coupling 3-(4-methoxyphenyl)propanoic acid to the piperidine intermediate using carbodiimide reagents (e.g., EDCl/HOBt) under inert conditions to minimize side reactions .

Esterification : Reaction with phenyl chloroformate under reflux in toluene, followed by quenching with trimethylamine and purification via flash chromatography (e.g., 0–10% EtOAc/hexanes) .
Yield Optimization : Use high-purity reagents, monitor reactions with TLC/NMR, and employ low-temperature crystallization for purification. Evidence suggests yields up to 75% are achievable with strict anhydrous conditions .

Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify piperidine ring conformation, amide bond geometry, and methoxy group placement .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₂₃H₂₇N₂O₄ requires m/z 403.19) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .

How can researchers investigate this compound’s interaction with orexin receptors or other neurological targets?

Answer:

  • In Vitro Binding Assays : Use radiolabeled ligands (e.g., [³H]-orexin-A) in competitive binding assays with cell membranes expressing human orexin type 2 receptors (OX₂R) .
  • Functional Assays : Measure intracellular calcium flux in HEK293 cells transfected with OX₂R using fluorescent dyes (e.g., Fluo-4) .
  • Selectivity Profiling : Cross-test against related GPCRs (e.g., opioid or serotonin receptors) to confirm target specificity .

How should discrepancies in biological activity data across studies be addressed?

Answer:

  • Assay Validation : Ensure consistent cell lines, receptor expression levels, and buffer conditions (e.g., pH 7.4, 1 mM Mg²⁺) .
  • Compound Stability : Test for degradation under assay conditions using LC-MS. Adjust DMSO concentration (<0.1%) to avoid solvent toxicity .
  • Statistical Analysis : Apply multivariate regression to account for batch-to-batch variability in synthesis or bioactivity .

What strategies improve metabolic stability for in vivo applications?

Answer:

  • Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and quantify parent compound loss via LC-MS/MS. Introduce deuterium at labile positions (e.g., benzylic hydrogens) to slow metabolism .
  • Prodrug Design : Mask the carboxylate group as a tert-butyl ester, which hydrolyzes in vivo to the active form .
  • Formulation : Use lipid-based nanoemulsions to enhance solubility and reduce hepatic first-pass metabolism .

How can structure-activity relationship (SAR) studies be designed to optimize potency?

Answer:

  • Analog Synthesis : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., -CF₃) or bulky substituents (e.g., -PhSO₂) to probe steric/electronic effects .
  • Biological Testing : Evaluate analogs in OX₂R binding assays and functional cAMP inhibition assays.
  • Data Analysis : Use principal component analysis (PCA) to correlate substituent properties (e.g., logP, polar surface area) with activity .

What computational methods predict the compound’s binding mode to target receptors?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions between the compound’s amide group and OX₂R residues (e.g., His³⁵⁰) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex in a lipid bilayer .

How to develop a stability-indicating HPLC method for this compound?

Answer:

  • Column : C18 (5 µm, 250 × 4.6 mm) with a mobile phase of methanol:buffer (65:35; buffer = 10 mM sodium acetate, pH 4.6) .
  • Detection : UV at 220 nm. Validate for specificity (forced degradation via acid/base/oxidation), linearity (R² > 0.99), and precision (%RSD < 2%) .

Which in vivo models are suitable for pharmacokinetic (PK) profiling?

Answer:

  • Rodent Studies : Administer 10 mg/kg intravenously to Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, 8, and 24 h. Quantify via LC-MS/MS to calculate AUC, t₁/₂, and bioavailability .
  • Tissue Distribution : Sacrifice animals at 24 h, homogenize organs (liver, brain), and measure compound levels to assess blood-brain barrier penetration .

How can stereochemical purity be confirmed for chiral intermediates?

Answer:

  • X-ray Crystallography : Resolve absolute configuration of the piperidine ring using single crystals grown via vapor diffusion (e.g., hexane/EtOAc) .
  • Chiral HPLC : Use a Chiralpak IG column with n-hexane:isopropanol (80:20) to separate enantiomers and determine enantiomeric excess (>99%) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.